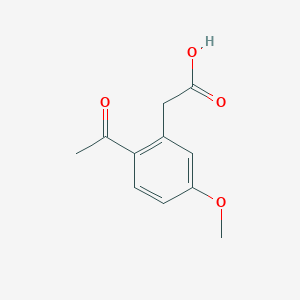

2-(2-Acetyl-5-methoxyphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(2-acetyl-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C11H12O4/c1-7(12)10-4-3-9(15-2)5-8(10)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

InChI Key |

HJUWVRIVPHMGBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Acetyl 5 Methoxyphenyl Acetic Acid and Analogues

Classical Synthetic Routes for Phenylacetic Acid Skeletons

The traditional synthesis of phenylacetic acids, including analogues of 2-(2-acetyl-5-methoxyphenyl)acetic acid, often relies on well-established, multi-step reaction sequences. These methods, while robust, typically involve the sequential functionalization of an aromatic precursor.

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the phenyl ring is a critical aspect of synthesizing this compound. Regioselective functionalization ensures that the acetyl, methoxy (B1213986), and acetic acid groups are introduced at the correct positions. For instance, the alkylation of dihydroxyacetophenones can be directed to a specific hydroxyl group. A study on the regioselective alkylation of 2,4-dihydroxyacetophenone demonstrated that using cesium bicarbonate as a base in acetonitrile (B52724) allows for the preferential alkylation at the 4-position, achieving high yields (up to 95%). researchgate.netdigitellinc.com This type of selective functionalization is crucial when building a multisubstituted aromatic ring.

Another key strategy involves the direct regioselective functionalization of arenes and heteroarenes using N-alkenoxypyridinium salts as electrophilic alkylating agents to synthesize α-aryl/heteroaryl ketones. nih.gov This method allows for the site-selective introduction of a keto-alkyl group onto a range of aromatic systems. nih.gov

Multi-step Reaction Sequences for Aromatic Acetic Acid Synthesis

A common and versatile multi-step approach to phenylacetic acid derivatives involves the conversion of a benzyl (B1604629) halide to a nitrile, followed by hydrolysis. mdpi.comresearchgate.net This two-step process, known as the Kolbe nitrile synthesis and subsequent hydrolysis, is a fundamental method for creating the acetic acid moiety attached to the aromatic ring. mdpi.com

A typical sequence for a substituted phenylacetic acid might involve:

Halogenation: Introduction of a halogen, typically bromine, onto the methyl group of a substituted toluene (B28343) derivative using reagents like N-bromosuccinimide (NBS). mdpi.comresearchgate.net

Cyanation: The resulting benzyl bromide is then reacted with a cyanide salt, such as potassium cyanide (KCN), to form the corresponding benzyl cyanide. mdpi.comresearchgate.net

Hydrolysis: The nitrile is then hydrolyzed under acidic or alkaline conditions to yield the final phenylacetic acid. mdpi.comresearchgate.netorgsyn.org

This sequence has been successfully employed in the synthesis of various new phenylacetic acid derivatives. mdpi.comresearchgate.net For example, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid utilized this conventional route. mdpi.com

| Step | Reaction | Reagents | Typical Yield |

| 1 | Bromination | N-Bromosuccinimide (NBS), AIBN | 73% |

| 2 | Cyanation | KCN, 18-crown-6 | 64% |

| 3 | Hydrolysis | HBr in Acetic Acid | 71% |

Modern and Sustainable Synthetic Strategies

In recent years, the focus of synthetic organic chemistry has shifted towards developing more efficient, atom-economical, and environmentally friendly methods. This has led to the emergence of one-pot reactions and advanced catalytic systems for the synthesis of phenylacetic acid derivatives.

One-Pot and Multicomponent Reaction Protocols

Similarly, a simple and efficient protocol for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid was developed using a telescoped multicomponent reaction of 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum's acid. mdpi.com Such strategies highlight the power of MCRs in rapidly constructing complex molecular architectures from simple precursors. mdpi.com

Catalytic Methods in the Synthesis of this compound

Catalytic methods are at the forefront of modern organic synthesis. For the preparation of phenylacetic acid skeletons, palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki coupling reaction, for instance, has been used to synthesize ortho-substituted phenylacetic acids. inventivapharma.com

More advanced techniques involve the direct α-arylation of aryl acetic acid derivatives. A method for the palladium-catalyzed α-arylation of aryl acetic acids with aryl chlorides and bromides has been developed, which proceeds via dienolate intermediates. nih.govacs.org This deprotonative cross-coupling process is applicable to a wide range of aryl halides. nih.govacs.org

Furthermore, catalytic late-stage C-H functionalization offers a powerful tool for modifying existing molecules. For example, a catalytic late-stage bromination strategy for the α-C-H functionalization of aryl acetic acids has been reported. researchgate.netbohrium.com This method utilizes a boron catalyst to transform the aryl acetic acid into an enediolate, which then undergoes electrophilic bromination. researchgate.netbohrium.com

| Catalytic Method | Description | Catalyst System |

| Suzuki Coupling | Cross-coupling of a boronic acid with an organic halide. | Palladium-based catalysts |

| α-Arylation | Direct coupling of an aryl halide at the α-position of an acetic acid derivative. | Palladium catalysts |

| α-C-H Bromination | Late-stage functionalization of the α-carbon. | Boron catalyst with DBU |

Derivatization Strategies for this compound

Once synthesized, this compound can serve as a versatile starting material for the preparation of a wide range of derivatives, such as esters and amides. These functionalizations can be achieved through standard carboxylic acid chemistry. For example, new phenylacetic acid derivatives with potential biological activities have been prepared as starting materials for various functionalizations. mdpi.comresearchgate.net The synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide involved the ortho-acylation of an existing amide, showcasing a derivatization that introduces an acetyl group onto the aromatic ring. nih.gov

The carboxyl group can be readily converted into an ester through Fischer esterification with an alcohol under acidic conditions. Alternatively, reaction with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, a highly reactive intermediate that can be reacted with various nucleophiles (alcohols, amines) to produce a library of ester and amide derivatives.

Modification of the Acetyl Moiety

Once the core structure of this compound is established, the acetyl group (a ketone) serves as a versatile handle for further chemical elaboration. ichem.md This functional group is amenable to a variety of transformations that alter its oxidation state or convert it into other functional groups, thereby producing a library of analogues.

Key transformations of the acetyl group include:

Reduction to Secondary Alcohol: The ketone can be readily reduced to a secondary alcohol, yielding 2-(2-(1-hydroxyethyl)-5-methoxyphenyl)acetic acid. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Reduction to Ethyl Group: The complete deoxygenation of the acetyl group to an ethyl group can be accomplished through classic reduction methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base (like KOH) at high temperatures, is a common choice. organic-chemistry.org Alternatively, the Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. organic-chemistry.org These methods produce 2-(2-ethyl-5-methoxyphenyl)acetic acid.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the aromatic ring. This would convert the acetyl group into an acetate (B1210297) ester, yielding 2-(2-acetoxy-5-methoxyphenyl)acetic acid.

Conversion to Oximes and Other Derivatives: The carbonyl group can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with other hydrazine (B178648) derivatives to produce the corresponding hydrazones. These reactions provide analogues with altered electronic and steric properties at this position.

| Starting Material | Transformation | Key Reagents | Product |

|---|---|---|---|

| This compound | Reduction to Alcohol | Sodium borohydride (NaBH₄) | 2-(2-(1-Hydroxyethyl)-5-methoxyphenyl)acetic acid |

| This compound | Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | 2-(2-Ethyl-5-methoxyphenyl)acetic acid |

| This compound | Baeyer-Villiger Oxidation | m-CPBA | 2-(2-Acetoxy-5-methoxyphenyl)acetic acid |

| This compound | Oxime Formation | Hydroxylamine (NH₂OH) | 2-(2-(1-(Hydroxyimino)ethyl)-5-methoxyphenyl)acetic acid |

Manipulation of the Methoxy Substituent

The methoxy group on the aromatic ring is another key site for structural modification, primarily through demethylation to reveal a phenolic hydroxyl group. The resulting phenol, 2-(2-acetyl-5-hydroxyphenyl)acetic acid, can serve as a precursor for further derivatization, such as etherification or esterification. The cleavage of aryl methyl ethers typically requires harsh conditions due to the stability of the C-O bond. chem-station.com

Common reagents for O-demethylation include:

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. chem-station.com The reaction is often performed in an inert solvent like dichloromethane (B109758) at low temperatures. BBr₃ coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic Brønsted acid reagent for demethylation. chem-station.com The reaction is typically run at high temperatures, often with acetic acid as a co-solvent to improve solubility. chem-station.com

Aluminum Chloride (AlCl₃): This Lewis acid can also be used, sometimes in combination with a nucleophilic scavenger like sodium iodide or a thiol, to effect demethylation. chem-station.comgoogle.com

Thiolates: Nucleophilic reagents such as ethane (B1197151) thiol (EtSH) under basic conditions can cleave the methyl-oxygen bond via an Sₙ2 mechanism. chem-station.com

| Reagent | Reaction Type | Typical Conditions | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Lewis Acid | Dichloromethane, -78 °C to RT | Highly effective but moisture-sensitive. chem-station.com |

| Hydrobromic Acid (HBr) | Brønsted Acid | 47% aqueous solution, reflux ( ~130 °C) | Harsh conditions, suitable for robust substrates. chem-station.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Inert solvent, often with additives (e.g., NaI, EtSH) | Lower reactivity than BBr₃. chem-station.com |

Structural Elaboration of the Phenylacetic Acid Core

The construction of the substituted phenylacetic acid framework is the most critical aspect of the synthesis. Several strategic approaches can be employed to build the this compound core or its analogues.

Friedel-Crafts Acylation: A direct approach involves the Friedel-Crafts acylation of a pre-existing phenylacetic acid derivative. For instance, reacting 3-methoxyphenylacetic acid with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce the acetyl group. organic-chemistry.orgchemcess.com The success of this reaction is highly dependent on the directing effects of the acetic acid and methoxy substituents. The acetic acid side chain is deactivating, while the methoxy group is a strong activating ortho-, para-director, which should favor acylation at the desired C2 position.

Willgerodt-Kindler Reaction: This reaction provides a route to phenylacetic acids from acetophenones. sciencemadness.org One could envision a synthesis starting from 2',5'-dimethoxyacetophenone. The Willgerodt-Kindler reaction (using sulfur and a secondary amine like morpholine) would convert the acetyl group into a thioamide, which upon hydrolysis yields the corresponding phenylacetic acid. Subsequent selective demethylation of the 2'-methoxy group would be required to reach the target compound.

Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful tools like the Suzuki-Miyaura reaction for constructing substituted biaryl systems, which can be adapted for phenylacetic acids. inventivapharma.comwikipedia.org A plausible route would involve the Suzuki coupling of an ortho-halophenylacetic acid ester (e.g., ethyl 2-(2-bromo-5-methoxyphenyl)acetate) with a suitable acetyl-donating coupling partner. inventivapharma.comorganic-chemistry.org This method offers high modularity for creating diverse analogues.

From Mandelic Acid Precursors: The reduction of a corresponding mandelic acid (α-hydroxyphenylacetic acid) is a well-established method for preparing phenylacetic acids. organic-chemistry.org The synthesis would require the preparation of 2-(2-acetyl-5-methoxyphenyl)mandelic acid, which could then be reduced to the final product via catalytic hydrogenation or using reagents like hydroiodic acid generated in situ. organic-chemistry.orggoogle.comaecenar.com

| Strategy | Key Precursor(s) | Key Transformation/Reagents | Applicability |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-Methoxyphenylacetic acid | Acetyl chloride / AlCl₃ | Direct introduction of the acetyl group. |

| Willgerodt-Kindler Reaction | Substituted Acetophenone | Sulfur, Morpholine, then Hydrolysis sciencemadness.org | Converts a ketone to the acetic acid moiety. |

| Suzuki Coupling | Halogenated phenylacetic ester + Boronic acid | Pd catalyst, base inventivapharma.comorganic-chemistry.org | Modular assembly of the substituted ring. |

| Mandelic Acid Reduction | Substituted Mandelic Acid | Catalytic Hydrogenation or HI/P organic-chemistry.orgaecenar.com | Classic route from an α-hydroxy acid precursor. |

Structural Elucidation and Conformational Analysis of 2 2 Acetyl 5 Methoxyphenyl Acetic Acid

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Without experimental spectra, a definitive assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, coupling constants, and correlations (from 2D NMR experiments like COSY, HSQC, or HMBC) for 2-(2-Acetyl-5-methoxyphenyl)acetic acid cannot be made. Such data is fundamental for confirming the connectivity and chemical environment of each atom within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed analysis of characteristic vibrational frequencies is not possible. While one could predict the expected absorption bands for the carboxylic acid O-H, the two carbonyl C=O (acetyl and carboxylic acid), and C-O ether stretches, confirmation and precise wavenumbers depend on empirical data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

The exact mass and elemental composition of this compound have not been experimentally verified through HRMS, a critical step in the identification of a newly synthesized or isolated compound.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination and Polymorphism Studies

There are no published crystal structures for this compound in crystallographic databases. Therefore, information regarding its unit cell parameters, space group, and potential polymorphic forms is unavailable.

Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, a discussion of the solid-state structure, including hydrogen bonding patterns (such as the common carboxylic acid dimer), π-stacking, and other non-covalent interactions that dictate the crystal packing, would be purely speculative.

Conformational Isomerism and Dynamics

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational isomerism and dynamics of this compound. Consequently, detailed research findings, including specific dihedral angles, energy barriers to rotation, and the relative stability of different conformers for this particular compound, are not available in the public domain.

The conformational landscape of a molecule like this compound is primarily determined by the rotational freedom around its single bonds. Key rotations that would define its conformational isomers include:

The bond connecting the phenyl ring to the acetic acid moiety.

The bond between the carbonyl carbon and the phenyl ring of the acetyl group.

The bond connecting the methoxy (B1213986) group's oxygen to the phenyl ring.

The C-C and C-O single bonds within the acetic acid side chain.

The energetically preferred conformations would arise from a complex interplay of steric hindrance between the bulky acetyl, methoxy, and acetic acid groups, as well as electronic effects such as resonance and potential intramolecular hydrogen bonding.

To determine the specific stable conformers and the energy barriers between them, computational chemistry methods, such as Density Functional Theory (DFT), would be required. Such theoretical studies would involve mapping the potential energy surface of the molecule by systematically rotating the key dihedral angles. Experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could potentially provide insights into the dynamic processes and the populations of different conformers in solution.

Without dedicated research on this compound, any discussion of its specific conformational isomers or the dynamics of their interconversion would be speculative. Therefore, no data tables or detailed research findings can be presented.

Structure Activity Relationship Sar Studies of 2 2 Acetyl 5 Methoxyphenyl Acetic Acid Derivatives

Impact of Substituent Modifications on Biological Activity

Detailed experimental data on the modification of substituents for 2-(2-Acetyl-5-methoxyphenyl)acetic acid is not extensively documented in publicly accessible literature. However, research on a closely related analog, 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid, provides some insights into how modifications might affect biological activity, particularly anti-inflammatory effects. The following sections extrapolate potential SAR trends based on this related structure and general medicinal chemistry principles, but it is crucial to note that this is not direct evidence for the target compound.

Influence of Methoxy (B1213986) Group Position and Substituents

The methoxy group at the C5 position is an important determinant of the molecule's electronic and lipophilic character. The position of this group on the phenyl ring is critical. Shifting the methoxy group to other positions (e.g., C3, C4, or C6) would alter the electronic distribution across the ring and could affect how the molecule interacts with biological targets. Furthermore, replacing the methoxy group with other substituents, such as a hydroxyl group, a halogen, or a larger alkoxy group, would systematically change properties like lipophilicity, electronic nature, and steric bulk. For example, a hydroxyl group would introduce hydrogen bonding capabilities, while a halogen could alter electronic properties and metabolic stability.

Significance of Acetic Acid Moiety

The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylic acid group is often essential for activity, typically through ionic interactions with receptor sites. Modifications to this moiety are known to have a profound impact on the activity of related compounds. Esterification of the carboxylic acid to form a methyl or ethyl ester would produce a more lipophilic prodrug, which might improve cell membrane permeability but would require in vivo hydrolysis to the active acid form. Conversion of the carboxylic acid to an amide or a hydroxamic acid would fundamentally change its acidic nature and interaction profile, which could lead to a loss or alteration of its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives were found in the reviewed literature. QSAR studies are computational methods that correlate variations in the physicochemical properties of compounds with their biological activities. The absence of such studies indicates a lack of a sufficiently large and diverse dataset of analogues with measured biological activities for this specific chemical scaffold.

Development of Predictive Models

The development of a predictive QSAR model requires a series of compounds with a range of biological activities. The process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to the observed activity. Such models for this compound have not been published.

Stereochemical Influences on Biological Activity

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the influence of stereochemistry on the biological activity of this compound derivatives. Research on the enantiomers or diastereomers of this specific compound, which would be necessary to elucidate stereochemical effects, does not appear to be publicly available.

In medicinal chemistry, it is a well-established principle that the three-dimensional arrangement of atoms in a molecule (stereochemistry) can have a profound impact on its biological activity. nih.gov Different stereoisomers, such as enantiomers, can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, potency, and even the nature of the biological response. nih.gov However, without specific research on this compound and its stereoisomers, any discussion of these potential influences would be purely speculative.

Therefore, this section cannot be completed with the detailed research findings and data tables as requested, due to the absence of relevant data in the searched sources.

Metabolic and Pharmacokinetic Investigations of 2 2 Acetyl 5 Methoxyphenyl Acetic Acid Preclinical Focus

In Vitro Metabolic Stability and Metabolite Identification

No studies detailing the in vitro metabolic stability or identifying the metabolites of 2-(2-Acetyl-5-methoxyphenyl)acetic acid are currently available.

Hepatic Microsomal and Cytosolic Stability

There is no published data on the stability of this compound when incubated with hepatic microsomes or cytosolic fractions from any preclinical species. Therefore, its intrinsic clearance and metabolic half-life in these in vitro systems are unknown.

Identification of Phase I and Phase II Metabolites

Without experimental data, the specific Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolites of this compound have not been identified.

In Vivo Pharmacokinetic Profiling in Preclinical Species (Non-human)

There are no available in vivo studies describing the pharmacokinetic profile of this compound in any non-human preclinical species.

Absorption, Distribution, and Elimination Studies

Information regarding the absorption, distribution, and elimination (ADME) of this compound in animal models is not available in the scientific literature. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life have not been determined.

Metabolic Pathways and Enzyme Involvement (e.g., CYP450, MAO)

The specific metabolic pathways and the enzymes responsible for the biotransformation of this compound, such as Cytochrome P450 (CYP450) isozymes or Monoamine Oxidase (MAO), have not been investigated or reported.

Advanced Analytical and Bioanalytical Methodologies for 2 2 Acetyl 5 Methoxyphenyl Acetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-(2-Acetyl-5-methoxyphenyl)acetic acid, providing the necessary separation from interfering components in complex samples. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification of non-volatile, polar compounds like this compound. Method development for this analyte focuses on optimizing separation efficiency, peak shape, and retention time, primarily through reversed-phase chromatography.

The selection of a stationary phase, typically a C18 column, provides a nonpolar surface that interacts with the aromatic and acetyl groups of the molecule. The mobile phase composition is critical; it usually consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov For an acidic compound like this compound, controlling the pH of the aqueous component is essential. Maintaining a pH below the pKa of the carboxylic acid group (typically around 3-5) ensures the analyte is in its protonated, less polar form, leading to better retention and sharper peaks on a reversed-phase column. sielc.com

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of the target compound while also clearing more strongly retained matrix components. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides effective separation for moderately polar aromatic compounds. researchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Water with Acid Modifier (e.g., Phosphate Buffer, Formic Acid, Acetic Acid) | Organic solvent for elution control; acidic buffer to suppress ionization of the carboxylic acid group. nih.govsielc.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | Gradient elution is preferred for complex matrices to improve resolution and reduce run time. nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times and improve peak shape. researchgate.net |

| Detection | UV-Vis Detector (e.g., at 225 nm or 254 nm) | The aromatic ring provides strong chromophores for UV detection. researchgate.net |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to convert the polar carboxylic acid and potential hydroxyl groups into more volatile and thermally stable esters or silyl (B83357) ethers. researchgate.netusherbrooke.ca

Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach. This process replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility and improving its chromatographic behavior. usherbrooke.ca

Once derivatized, the analyte is separated on a nonpolar capillary column (e.g., DB-5ms) and detected by a mass spectrometer. rjptonline.org The mass spectrometer provides structural information based on the compound's fragmentation pattern upon electron ionization. For the TMS derivative of this compound, characteristic fragments would be expected from the cleavage of the TMS group, the loss of COOTMS, and fragmentation of the aromatic ring structure, allowing for highly specific identification. nih.gov

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, 30m x 0.25mm ID, 0.25µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 80°C, ramp to 300°C at 10-15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Fragments (m/z) | [M]+• (Molecular ion), [M-15]+ (Loss of CH₃ from TMS), [M-73]+ (Loss of Si(CH₃)₃), [M-117]+ (Loss of COOTMS), fragments corresponding to the acetyl-methoxyphenylacetyl cation. |

For the analysis of this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The primary advantage of LC-MS/MS is its ability to quantify analytes at very low concentrations even in the presence of high levels of interfering substances. nih.gov

The chromatographic conditions are similar to those used in HPLC-UV, often employing a C18 column with a mobile phase of acidified water and an organic solvent. cabidigitallibrary.org After separation, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. Given its acidic nature, the compound is often analyzed in negative ion mode (ESI-), where it is detected as the deprotonated molecule [M-H]⁻.

In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), unparalleled selectivity is achieved. nih.gov A significant challenge in complex matrices is the "matrix effect," where co-eluting compounds can suppress or enhance the ionization of the target analyte. nih.gov Careful sample preparation, chromatographic optimization, and the use of a stable isotope-labeled internal standard are critical for mitigating these effects and ensuring accurate quantification.

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-Phase C18 or Shield RP18 (e.g., 50 mm x 2.1 mm, 3.5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate (B1210297) nih.govcabidigitallibrary.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.govcabidigitallibrary.org |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |

| Precursor Ion [M-H]⁻ | m/z 223.06 (for C₁₁H₁₂O₅) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | Precursor ion → product ion 1 (quantifier), Precursor ion → product ion 2 (qualifier) |

Sample Preparation Techniques

Effective sample preparation is a prerequisite for reliable chromatographic analysis. The goal is to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.

Solid Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.com It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, either by direct immersion into a liquid or by exposure to the headspace above the sample (HS-SPME). Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.

For a semi-volatile compound like this compound, direct immersion SPME would be more appropriate for extraction from aqueous samples. chromatographyonline.com The choice of fiber coating is crucial and depends on the analyte's polarity. A polar fiber, such as one coated with polyacrylate or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) mixture, would be suitable for trapping this aromatic acid. researchgate.net Key parameters that require optimization include the fiber coating, extraction time, temperature, pH, and agitation of the sample. After extraction, the fiber is transferred to the injector of a GC-MS or a compatible LC interface for thermal desorption and analysis. SPME is advantageous due to its simplicity, minimal solvent use, and potential for automation. nih.gov

| Fiber Coating | Polarity | Target Analytes | Applicability for Target Compound |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | Nonpolar | Volatile, nonpolar compounds | Low, unless derivatized to a nonpolar form. |

| Polyacrylate (PA) | Polar | Polar semi-volatile compounds (e.g., phenols, acids) | High, suitable for direct extraction of the acidic form from aqueous samples. |

| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Bipolar | Wide range of small to large volatile/semi-volatile compounds | High, versatile fiber suitable for screening and targeted analysis. researchgate.net |

| Polyethylene Glycol (PEG) | Polar | Polar analytes, alcohols, amines | Moderate to High, suitable for polar functional groups. |

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the extraction of this compound from an aqueous matrix (e.g., plasma, urine, wastewater), several parameters must be optimized to achieve high recovery.

The most critical parameter is the pH of the aqueous phase. To efficiently extract the acidic analyte into an organic solvent, the pH of the sample must be adjusted to be at least 2 units below the pKa of the carboxylic acid. This ensures the compound is in its neutral, protonated form, which is more soluble in organic solvents.

The choice of extraction solvent is also vital. Solvents like ethyl acetate, diethyl ether, and methyl tert-butyl ether are commonly used. Research on similar phenolic acids has shown that bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can offer excellent extraction efficiencies, sometimes exceeding 95-100%. ecoxtract.com Further optimization involves adjusting the solvent-to-feed volume ratio, mixing time, and ionic strength of the aqueous phase to maximize the partitioning of the analyte into the organic phase. ecoxtract.com After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis.

| Parameter | Condition to Optimize | Rationale |

|---|---|---|

| Extraction Solvent | Ethyl Acetate, Diethyl Ether, 2-MeTHF | Solvent polarity should be matched to the analyte for maximum solubility. 2-MeTHF has shown high efficiency for phenolic acids. ecoxtract.com |

| Aqueous Phase pH | Adjust to < pKa (e.g., pH 2-3) | Suppresses ionization of the carboxylic acid, increasing its affinity for the organic phase. |

| Solvent to Feed Ratio | 1:1, 0.5:1, etc. | Affects extraction efficiency and analyte concentration factor. Higher ratios can improve recovery but may require more solvent. ecoxtract.com |

| Mixing Time | 15, 30, 60 min | Ensures sufficient time for the analyte to partition between phases and reach equilibrium. ecoxtract.com |

| Ionic Strength | Addition of salt (e.g., NaCl) | "Salting out" effect can decrease the analyte's solubility in the aqueous phase and enhance its transfer to the organic solvent. |

Method Validation and Analytical Performance Parameters

The validation of analytical and bioanalytical methods is a critical process in pharmaceutical development and analysis. It provides documented evidence that a specific method is suitable for its intended purpose, ensuring the reliability, accuracy, and precision of quantitative data. For this compound, method validation demonstrates that the chosen analytical procedure can consistently and accurately measure the concentration of the compound in a given matrix, be it a bulk drug substance, a finished pharmaceutical product, or a biological fluid. The validation process is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). gmp-compliance.orgfda.govich.org

Key analytical performance parameters are evaluated to establish a method's validity. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. loesungsfabrik.deresearchgate.net

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For this compound, a specific method must be able to distinguish and quantify the compound without interference from starting materials, synthetic intermediates, or potential metabolites. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing forced degradation studies.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. mastelf.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov Linearity is typically evaluated by analyzing a series of standards of the analyte at a minimum of five different concentrations. The results are plotted (response vs. concentration), and the relationship is assessed using statistical methods like linear regression analysis. A correlation coefficient (R²) value close to 1.000 is indicative of a strong linear relationship. demarcheiso17025.com

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 75,987 |

| 10.0 | 151,543 |

| 25.0 | 378,912 |

| 50.0 | 755,123 |

| 100.0 | 1,510,987 |

| Regression Equation | y = 15102x + 189 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. chromatographyonline.com It is often determined by spike recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and then analyzed. The results are expressed as the percentage of the known amount that is recovered by the assay. According to regulatory guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., low, medium, and high concentrations). pda.org

Table 2: Representative Accuracy (Recovery) Data

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=3) | Recovery (%) | Acceptance Criteria (%) |

|---|---|---|---|---|

| Low | 5.0 | 4.95 | 99.0 | 98.0 - 102.0 |

| Medium | 50.0 | 50.45 | 100.9 | 98.0 - 102.0 |

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) of a series of measurements.

Table 3: Illustrative Precision Data for this compound

| Concentration Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18 over 3 days) | Acceptance Criteria (%RSD) |

|---|---|---|---|---|

| Low | 5.0 | 1.25 | 1.85 | ≤ 2.0 |

| Medium | 50.0 | 0.85 | 1.10 | ≤ 2.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov The LOQ is a critical parameter for the analysis of impurities or for bioanalytical assays where low concentrations of the compound are expected. These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. pda.org

Hypothetical LOD: 0.1 µg/mL

Hypothetical LOQ: 0.3 µg/mL

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. pharmtech.com It provides an indication of the method's reliability during normal usage. For an HPLC method, robustness would be evaluated by testing the effect of minor changes such as the pH of the mobile phase, the percentage of organic solvent, column temperature, and flow rate. pharmtech.com The method is considered robust if the results remain within acceptable criteria during these variations.

Computational and Theoretical Studies of 2 2 Acetyl 5 Methoxyphenyl Acetic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used in drug design to predict how a small molecule, such as 2-(2-Acetyl-5-methoxyphenyl)acetic acid, might interact with a protein target.

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein, which is often expressed as a scoring function. nih.govresearchgate.net This score represents the free energy of binding, with lower (more negative) values typically indicating a more stable and favorable interaction. fip.org For this compound, docking simulations against a panel of potential protein targets could yield a range of binding affinities. These predictions are crucial for identifying which proteins are most likely to be modulated by the compound, thereby suggesting its potential therapeutic applications. rsc.org

Machine learning models are increasingly being used to enhance the accuracy of binding affinity predictions by learning from large datasets of known protein-ligand complexes. nih.govresearchgate.net By employing such models, the predicted binding affinities for this compound can be refined, providing a more reliable indication of its biological activity.

Below is a hypothetical data table illustrating the type of results that could be generated from a molecular docking study of this compound against several protein targets.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor necrosis factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gly121 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Leu368 |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | -9.1 | Ser289, His323, Tyr473 |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Beyond predicting binding affinity, molecular docking also reveals the specific binding mode of a ligand within the active site of a protein. nih.govplos.org This includes the three-dimensional orientation and conformation of the ligand, as well as the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

For this compound, understanding its binding mode is essential for structure-activity relationship (SAR) studies. st-andrews.ac.uk For instance, identifying that the acetyl group forms a critical hydrogen bond with a specific amino acid residue could guide the design of more potent analogs. Similarly, if the methoxy (B1213986) group is found to be situated in a hydrophobic pocket, modifications to this group could be explored to enhance binding. These detailed interaction maps are invaluable for optimizing the compound's inhibitory activity and selectivity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing a level of detail that is not accessible through classical molecular mechanics. nih.govmdpi.com

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.net DFT can be used to determine various properties of this compound, including its optimized geometry, charge distribution, and vibrational frequencies. mendeley.com The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, is particularly useful as it illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity and intermolecular interactions. bohrium.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, indicating these as likely sites for hydrogen bond acceptance. Conversely, the hydrogen of the carboxylic acid would exhibit a positive potential, making it a hydrogen bond donor.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite. rsc.org

For this compound, FMO analysis can provide insights into its potential to participate in various chemical reactions, including metabolic transformations. The distribution of the HOMO and LUMO across the molecule can also indicate which parts of the molecule are most likely to be involved in electron transfer processes. researchgate.net

The following table presents hypothetical results from a DFT and FMO analysis of this compound.

| Parameter | Predicted Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

In Silico ADME Prediction and Drug-Likeness Assessment (Excluding Safety/Toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are critical components of modern drug discovery, helping to identify candidates with favorable pharmacokinetic properties early in the development process. semanticscholar.orgeijppr.com

A variety of computational models are available to predict key ADME parameters. For this compound, these models can estimate properties such as its solubility, permeability, and potential to be a substrate for metabolic enzymes. Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs. mdpi.com

The table below provides a hypothetical in silico ADME and drug-likeness profile for this compound.

| Property | Predicted Value (Hypothetical) | Interpretation |

| Molecular Weight | 224.21 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water Partition Coefficient) | 1.8 | Indicates good lipophilicity |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10) |

| Polar Surface Area (PSA) | 74.6 Ų | Suggests good cell permeability |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound, helping to guide its further development and experimental validation. mdpi.comresearcher.life

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like this compound, MD simulations can predict how the different parts of the molecule move and rotate in relation to one another over time. This provides critical insights into its conformational landscape, identifying the most stable arrangements (conformers) and the energy required to transition between them.

While specific, in-depth molecular dynamics simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of such analyses can be outlined. A typical study would involve defining the molecule's force field, which describes the potential energy of the system, and then simulating its behavior in a solvent, such as water, over a period of nanoseconds.

From such simulations, researchers can extract data on various parameters, including dihedral angles, which describe the torsion around a chemical bond. By plotting the frequency of these angles, one can identify the most populated and, therefore, most energetically favorable, conformations.

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound

Below is an interactive data table representing the kind of results that would be generated from a molecular dynamics study. This data is illustrative of the outputs of such research.

| Dihedral Angle (Bond) | Dominant Conformer(s) (°) | Population (%) | Energy Barrier (kcal/mol) |

| Phenyl-CH2 (Acetic Acid) | -60, 60, 180 | 45, 40, 15 | 2.5 |

| Phenyl-C=O (Acetyl) | 0, 180 | 60, 40 | 1.8 |

| C-O (Methoxy) | 0 | >95 | 0.5 |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the typical findings from molecular dynamics simulations.

The findings from these simulations are crucial for understanding how this compound might interact with biological targets, such as enzymes or receptors. The molecule's ability to adopt a specific conformation can be a determining factor in its efficacy and mechanism of action. Further dedicated computational studies would be invaluable in fully elucidating the conformational dynamics of this compound.

Future Research Directions for 2 2 Acetyl 5 Methoxyphenyl Acetic Acid

Exploration of Novel Synthetic Pathways

Currently, there are no established or published synthetic pathways specifically for 2-(2-Acetyl-5-methoxyphenyl)acetic acid in prominent chemical literature databases. Future research would necessitate the development of de novo synthetic routes. A logical starting point for such an exploration would be retrosynthetic analysis, identifying readily available starting materials and devising efficient reaction sequences.

Potential synthetic strategies could involve:

Friedel-Crafts Acylation: A plausible approach could involve the acylation of a substituted methoxyphenylacetic acid derivative. The directing effects of the existing substituents on the phenyl ring would be a critical consideration for achieving the desired regioselectivity.

Multi-component Reactions: The development of a one-pot or multi-component reaction could offer an efficient and atom-economical route to the target molecule. Such strategies are increasingly favored in modern organic synthesis for their ability to rapidly generate molecular complexity. springernature.com

Biocatalytic Methods: The use of enzymes to catalyze specific steps in a synthetic sequence could offer advantages in terms of stereoselectivity and milder reaction conditions, contributing to more sustainable synthetic processes.

A systematic investigation into these and other synthetic methodologies would be the foundational step for enabling any further study of this compound.

Comprehensive Mechanistic Studies on Identified Biological Activities

As of now, there are no documented biological activities for this compound. Therefore, the initial phase of research in this area would involve broad-spectrum biological screening to identify any potential therapeutic effects. This could include assays for:

Antimicrobial activity

Anticancer properties

Anti-inflammatory effects

Enzyme inhibition

Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve a series of targeted in vitro and in vivo studies to understand how the compound interacts with biological systems at a molecular level. Techniques such as target identification and validation, pathway analysis, and molecular modeling would be instrumental in these mechanistic investigations.

Development of Advanced Analogues for Specific Target Modulation

Following the identification of a specific biological target and a confirmed mechanism of action, the development of advanced analogues of this compound would be a logical progression. This would involve systematic modifications of the parent molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be crucial in this phase. By synthesizing and testing a library of related compounds with variations in the acetyl group, the methoxy (B1213986) group, and the acetic acid side chain, researchers could identify key structural features responsible for the observed biological activity. This iterative process of design, synthesis, and testing would aim to optimize the compound for a specific therapeutic application.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research could benefit from the integration of multi-omics data. nih.gov This systems biology approach would involve analyzing the global changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to treatment with the compound.

By integrating these large datasets, researchers could:

Identify novel biological pathways affected by the compound.

Discover potential biomarkers for the compound's efficacy or toxicity.

Gain insights into off-target effects.

This comprehensive, data-driven approach can provide a more complete picture of the compound's biological impact than traditional targeted assays alone. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly powerful tools in drug discovery and development. researchgate.net In the context of this compound, these computational approaches could be applied in several ways:

Predictive Modeling: Once a sufficient amount of data on the biological activity of analogues is generated, ML models could be trained to predict the activity of new, unsynthesized compounds. nih.gov This would help to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models could be used to design novel molecules with desired properties based on the structural information of this compound and its analogues. mdpi.com

Synthesis Planning: AI-powered retrosynthesis tools could assist chemists in designing efficient and novel synthetic routes to the target compound and its derivatives. digitellinc.com

The integration of AI and ML into the research pipeline for this compound could significantly accelerate the process of drug discovery and optimization. springernature.com

Q & A

Q. What are the recommended synthetic routes for 2-(2-Acetyl-5-methoxyphenyl)acetic acid?

- Methodological Answer : The compound can be synthesized via arylation or alkylation strategies . For instance:

- Arylation : React 2-alkyl-5-methoxy-1-indanones with diaryliodonium salts under basic conditions to introduce the acetylphenyl group .

- Alkylation : Use 2-aryl-5-methoxy-1-indanones as precursors, followed by cleavage to phenolic intermediates and subsequent conversion to the oxyacetic acid derivative .

Monitor reaction progress via TLC (thin-layer chromatography) using silica gel plates and UV visualization. Optimize solvent systems (e.g., ethyl acetate/hexane) for separation.

Q. How can impurities be removed during purification?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the target compound from polar byproducts. Elute with a gradient of methanol/water (e.g., 70:30 to 90:10) .

- Column Chromatography : Employ silica gel with a mobile phase of dichloromethane:methanol (95:5) to separate acetylated byproducts. Collect fractions and validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What techniques are used for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Solve crystal structures using SHELXL for refinement. Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Validate hydrogen bonding networks using Olex2 or Mercury .

- Spectroscopy :

- NMR : Assign peaks using - and -NMR in deuterated DMSO. Identify acetyl (δ ~2.5 ppm) and methoxy (δ ~3.8 ppm) groups.

- IR : Confirm carbonyl stretches (C=O at ~1700 cm) and aromatic C-O (1250–1050 cm) .

Q. How is the compound quantified in solution?

- Methodological Answer :

- Titration : Use standardized NaOH (0.1 M) with phenolphthalein indicator. Dissolve the compound in ethanol to enhance solubility and titrate to a pink endpoint. Calculate molarity via .

- HPLC-UV : Employ a reverse-phase C18 column, isocratic elution (acetonitrile:water = 60:40), and calibrate with a certified reference standard. Use peak area for quantification .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR vs. crystallography)?

- Methodological Answer :

- Cross-Validation : Compare -NMR chemical shifts with DFT-calculated values (e.g., Gaussian09, B3LYP/6-31G* basis set). For crystallographic disagreements, re-refine data using SHELXL with restraints for disordered moieties .

- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design. Analyze via response surface methodology to identify optimal conditions .

- Catalyst Screening : Test Pd/C, Ni-based catalysts for arylation steps. Monitor conversion via GC-MS and prioritize catalysts with >90% selectivity .

Q. How to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation products via LC-MS/MS (Q-TOF) to identify hydrolysis pathways (e.g., acetyl group cleavage) .

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate degradation rate constants () and shelf-life predictions .

Q. What advanced techniques validate electronic properties for mechanistic studies?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF6) using a glassy carbon electrode. Correlate HOMO/LUMO levels with DFT calculations .

- UV-Vis Spectroscopy : Analyze -* transitions in ethanol (200–400 nm) and compare with TD-DFT results to confirm electronic structure .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.